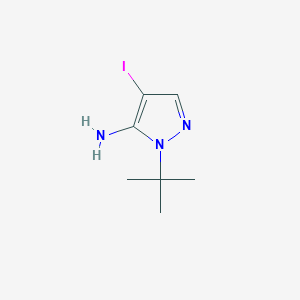

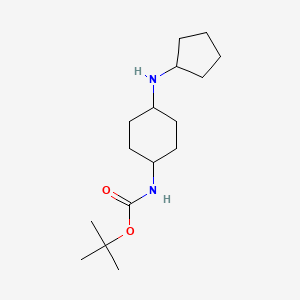

![molecular formula C11H11N3O2 B2372780 N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 439109-50-9](/img/structure/B2372780.png)

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the direct annulation of hydrazides with methyl ketones, which is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .

Aplicaciones Científicas De Investigación

NMR Studies

- N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide and its derivatives have been studied using NMR techniques, which provide insights into the structural and tautomeric properties of these compounds (Li Ying-jun, 2012).

Antimicrobial and Hemolytic Activities

- Several derivatives of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds have shown effectiveness against various microbial species, demonstrating their potential as antimicrobial agents (Samreen Gul et al., 2017).

Cancer Research

- Certain derivatives of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide have been explored for their potential in cancer research, particularly in the context of lung cancer and their ability to inhibit specific proteins associated with cancer progression (Ishan I. Panchal et al., 2020).

Pharmacological Evaluation

- A comprehensive pharmacological evaluation of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives has been conducted, including assessments of their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the diverse potential applications of these compounds in therapeutic contexts (M. Faheem, 2018).

Antibacterial and Antifungal Activities

- Several studies have focused on the synthesis of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives and their evaluation as potential antibacterial and antifungal agents, revealing significant activity against various bacterial and fungal strains (K. Ramalingam et al., 2019).

Antiprotozoal Agents

- Research into N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives has also extended to their potential as antiprotozoal agents, with evaluations of their effectiveness against pathogens such as Trypanosoma cruzi, highlighting their potential in the treatment of protozoal infections (N. Patel et al., 2017).

Mecanismo De Acción

Target of Action

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives have been found to exhibit a broad spectrum of biological effects, including antifungal , antibacterial , and nematocidal activities . .

Mode of Action

It is known that oxadiazole derivatives can interact with various biological targets, leading to their diverse biological properties .

Biochemical Pathways

It is known that oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is known that some oxadiazole derivatives have shown moderate inhibition activity against certain fungi and bacteria .

Propiedades

IUPAC Name |

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMVQAUSWGGXMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)

![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)

![benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2372718.png)

![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)